N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide
Description
N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide is a synthetic benzamide derivative characterized by three key structural features:
- A 3,4-dimethoxybenzamide moiety at the terminal position, contributing electron-donating methoxy groups.
- A central 1H-indole ring substituted at the 3-position with a sulfanyl-linked [(benzylcarbamoyl)methyl] group.
- An ethyl spacer connecting the indole nitrogen to the benzamide group.
Its design likely optimizes steric and electronic properties for target binding, though specific biological data are unavailable in the provided evidence.
Properties
IUPAC Name |
N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4S/c1-34-24-13-12-21(16-25(24)35-2)28(33)29-14-15-31-18-26(22-10-6-7-11-23(22)31)36-19-27(32)30-17-20-8-4-3-5-9-20/h3-13,16,18H,14-15,17,19H2,1-2H3,(H,29,33)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHQZIZAEQXNFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide involves multiple stepsThe final step involves the coupling of the indole derivative with 3,4-dimethoxybenzamide under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzylcarbamoyl group can be reduced to form the corresponding amine.
Substitution: The methoxy groups on the benzamide moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, such as temperature, solvent, and catalyst .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of the benzylcarbamoyl group produces the corresponding amine .
Scientific Research Applications
Synthesis Overview
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the indole derivative.
- Coupling with the benzamide structure under specific conditions.
- Purification through recrystallization or chromatography to ensure high yield and purity.
Chemistry
N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide serves as a building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry.
Biology
This compound has been investigated for its potential biological activities, such as enzyme inhibition and receptor binding. The mechanism of action involves interactions with specific molecular targets, modulating their activity and leading to various biological effects.
Medicine
In medical research, this compound has shown promise in anticancer applications. In vitro studies indicate significant anticancer properties, with IC50 values ranging from 0.37 µM to 0.95 µM against various cancer cell lines. The compound may induce apoptosis and promote autophagic processes in cancer cells.
In Vitro Studies
Research on similar indole derivatives indicates that compounds with structural similarities to this compound exhibit promising anticancer activity. For instance, studies have shown that these compounds can significantly outperform standard treatments like sorafenib.
Mechanistic Insights
Further investigations have revealed that the compound could downregulate key proteins involved in tumor growth and survival pathways, including dihydrofolate reductase (DHFR), which is critical in cancer metabolism.
Mechanism of Action
The mechanism of action of N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Variations on the Benzamide Group
Example 1 : 4-Chloro-N-(2-{3-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide (BA99264, CAS 532972-54-6)
- Structural Difference : Replaces the 3,4-dimethoxybenzamide group with a 4-chlorobenzamide and introduces a [2-(3,4-dimethoxyphenyl)ethyl]carbamoyl substituent on the sulfanyl group.
- The ethyl-linked dimethoxyphenyl group introduces additional steric bulk, which may affect binding pocket accessibility.
Example 2: N-[2-(3-{[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-3-(trifluoromethyl)benzamide (DF3)
- Structural Difference: Substitutes the 3,4-dimethoxybenzamide with a 3-(trifluoromethyl)benzamide and replaces the benzylcarbamoyl group with a 2,3-dihydro-1,4-benzodioxin-6-ylamino moiety.
- The benzodioxin system introduces rigid planar geometry, possibly favoring π-π stacking interactions in hydrophobic environments.
Modifications to the Sulfanyl-Linked Side Chain
Example : N-[2-(3-{[(4-Chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide
- Structural Difference : Replaces the benzylcarbamoyl group with a 4-chlorophenylmethyl substituent.
- Impact: The chlorophenyl group eliminates the carbamoyl functionality, reducing hydrogen-bonding capacity but increasing hydrophobicity. This may alter binding kinetics or off-target interactions .
Role of the Indole Core and Ethyl Spacer
The 1H-indole core and ethyl spacer are conserved across analogs (e.g., ), suggesting their critical role in maintaining structural integrity. The indole’s aromatic system may facilitate π-stacking or cation-π interactions, while the ethyl spacer balances flexibility and rigidity for optimal positioning of substituents.
Biological Activity
N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article examines its synthesis, mechanisms of action, and biological effects, supported by relevant research findings and data.
Chemical Structure and Synthesis
The compound features several notable functional groups:
- Indole moiety : Known for its diverse biological activities.
- Benzylcarbamoyl group : Enhances interaction with biological targets.
- Sulfanyl group : Imparts unique reactivity profiles.
Synthesis Overview
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the indole derivative.
- Coupling with the benzamide structure under specific conditions.
- Purification through recrystallization or chromatography to ensure high yield and purity.
The biological activity of this compound is thought to involve:
- Enzyme inhibition : The compound may interact with specific enzymes, modulating their activity.
- Receptor binding : Potential binding to various receptors could lead to alterations in cellular signaling pathways.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, suggesting a mechanism involving:
- Cell cycle arrest : The compound may block progression through the cell cycle, leading to increased cell death.
- Autophagy induction : It has been shown to promote autophagic processes in cancer cells, enhancing cytotoxic effects .
Case Studies
- In Vitro Studies : A study on similar indole derivatives indicated that compounds with structural similarities to this compound exhibited IC50 values in the range of 0.37 µM to 0.95 µM against various cancer cell lines, significantly outperforming standard treatments like sorafenib .
- Mechanistic Insights : Further investigations revealed that the compound could downregulate key proteins involved in tumor growth and survival pathways, including dihydrofolate reductase (DHFR), which is critical in cancer metabolism .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Indole + Benzamide + Sulfanyl | Anticancer, Apoptosis induction | 0.37 - 0.95 |
| Benzamide Riboside | Benzamide backbone | Inhibits DHFR | > 4.3 |
| Indole Derivative A | Indole + Alkyl groups | Moderate anticancer activity | 7.91 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
